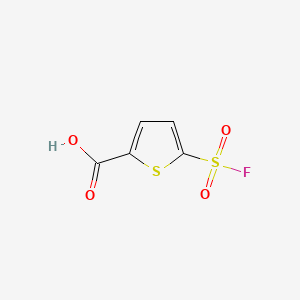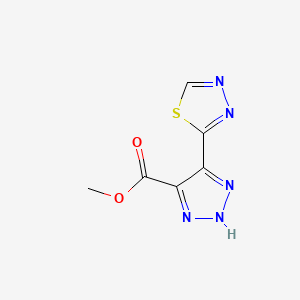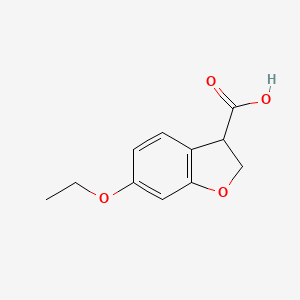![molecular formula C18H24ClNO B6604883 {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride CAS No. 2770368-62-0](/img/structure/B6604883.png)
{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride, also known as 5-CPA, is a cyclic amine derivative that has been used in scientific research for a variety of applications. It is a small molecule with a molecular weight of about 244.6 g/mol and is soluble in water. 5-CPA has been used in a variety of studies, including those related to the synthesis of compounds, the mechanism of action, biochemical and physiological effects, and the advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is not fully understood. However, it is believed that {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride acts as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of a variety of physiological processes. In addition, it is thought that {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride may also interact with other receptors and enzymes, such as the dopamine and norepinephrine receptors, as well as enzymes involved in the synthesis and breakdown of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride are not fully understood. However, it has been found to have a variety of effects, including the inhibition of the growth of certain types of cancer cells, the modulation of neurotransmitter levels, the inhibition of certain enzymes, and the modulation of gene expression. In addition, {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride has been found to have antidepressant, anxiolytic, and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride in laboratory experiments has a number of advantages and limitations. One advantage is that it is a small molecule, which makes it easier to synthesize and manipulate in the laboratory. In addition, {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is soluble in water, which makes it easier to use in aqueous solutions. However, one limitation is that {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is not very stable and can degrade over time. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research related to {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride. One potential direction is to further investigate the mechanism of action of {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride and its effects on neurotransmitter levels and gene expression. In addition, further research could be done to better understand the biochemical and physiological effects of {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride and to determine its potential use in cancer research. Another potential direction is to investigate the potential use of {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride in drug discovery and development, as well as its potential use in other therapeutic applications. Finally, further research could be done to investigate the advantages and limitations of using {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride in laboratory experiments.
Méthodes De Synthèse
{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride can be synthesized from the reaction of 4-cyclohexylphenol and furan-2-ylmethanol, followed by methylation and hydrochlorination. The reaction is carried out in a reaction flask at a temperature of 70-80°C, and the reaction is complete after 2-3 hours. The product is then purified by column chromatography and recrystallized from a suitable solvent.
Applications De Recherche Scientifique
{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride has been studied in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including those related to drug discovery and development. It has also been used in studies related to the mechanism of action, biochemical and physiological effects, and the advantages and limitations for laboratory experiments. In addition, {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain types of cancer cells.
Propriétés
IUPAC Name |
1-[5-(4-cyclohexylphenyl)furan-2-yl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-19-13-17-11-12-18(20-17)16-9-7-15(8-10-16)14-5-3-2-4-6-14;/h7-12,14,19H,2-6,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYOGCYFQMLPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CC=C(C=C2)C3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride](/img/structure/B6604800.png)
![rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604810.png)
![rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B6604814.png)
![rac-methyl (1R,5S,6S)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604836.png)



![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)

![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)

![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)
